molecular formula C20H20N2O B2993206 6-(3,4-dimethylphenyl)-2-[(3-methylphenyl)methyl]-2,3-dihydropyridazin-3-one CAS No. 922888-19-5

6-(3,4-dimethylphenyl)-2-[(3-methylphenyl)methyl]-2,3-dihydropyridazin-3-one

Cat. No.: B2993206
CAS No.: 922888-19-5
M. Wt: 304.393
InChI Key: DJROVOPGZWILMI-UHFFFAOYSA-N
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Description

6-(3,4-Dimethylphenyl)-2-[(3-methylphenyl)methyl]-2,3-dihydropyridazin-3-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyridazinone core substituted with dimethylphenyl and methylphenyl groups, contributing to its unique chemical properties.

Scientific Research Applications

6-(3,4-Dimethylphenyl)-2-[(3-methylphenyl)methyl]-2,3-dihydropyridazin-3-one has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various research purposes.

    Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate the functions of specific proteins or enzymes.

    Industry: The compound can be used in the production of specialty chemicals, materials, and other industrial products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-dimethylphenyl)-2-[(3-methylphenyl)methyl]-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethylbenzaldehyde with 3-methylbenzylamine to form an intermediate Schiff base, which is then cyclized under acidic conditions to yield the desired pyridazinone compound. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety, often utilizing automated systems and continuous flow reactors to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

6-(3,4-Dimethylphenyl)-2-[(3-methylphenyl)methyl]-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Mechanism of Action

The mechanism of action of 6-(3,4-dimethylphenyl)-2-[(3-methylphenyl)methyl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Bis(3,4-dimethylphenyl)methanone: Shares structural similarities but differs in functional groups and overall reactivity.

    (3,4-Dimethylphenyl)(3-methylphenyl)methanamine:

Uniqueness

6-(3,4-Dimethylphenyl)-2-[(3-methylphenyl)methyl]-2,3-dihydropyridazin-3-one is unique due to its specific substitution pattern and the presence of the pyridazinone core. This structure imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications.

Properties

IUPAC Name

6-(3,4-dimethylphenyl)-2-[(3-methylphenyl)methyl]pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O/c1-14-5-4-6-17(11-14)13-22-20(23)10-9-19(21-22)18-8-7-15(2)16(3)12-18/h4-12H,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJROVOPGZWILMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C(=O)C=CC(=N2)C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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